molecular formula C16H21NOS2 B3916861 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone

1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone

Numéro de catalogue: B3916861
Poids moléculaire: 307.5 g/mol
Clé InChI: LRQJFRBSUAIIGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone, also known as TAK-063, is a novel and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a key role in regulating the levels of cyclic nucleotides, which are important signaling molecules in the brain. TAK-063 has shown promise as a potential treatment for various psychiatric and neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

Mécanisme D'action

1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone works by selectively inhibiting PDE10A, which leads to an increase in the levels of cyclic nucleotides in the brain. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of neuronal activity and plasticity. This compound has been shown to increase the levels of dopamine and glutamate in the brain, which are neurotransmitters that are involved in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of cAMP and cGMP, which are important second messengers in the brain. It has also been shown to increase the levels of dopamine and glutamate, which are neurotransmitters that are involved in various psychiatric and neurological disorders. This compound has been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models and clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is its selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. One of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the research and development of 1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone. One area of focus is the potential use of this compound in the treatment of other psychiatric and neurological disorders, such as Huntington's disease and Parkinson's disease. Another area of focus is the development of more potent and selective PDE10A inhibitors that may have improved therapeutic efficacy and reduced side effects. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its therapeutic effects.

Applications De Recherche Scientifique

1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various psychiatric and neurological disorders. In animal models of schizophrenia, this compound has been shown to improve cognitive deficits and reduce the positive symptoms of the disease. In a clinical trial involving patients with schizophrenia, this compound was found to improve cognitive function without causing significant side effects.

Propriétés

IUPAC Name

1-[4-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS2/c1-4-12(2)17(8-14-5-6-19-10-14)9-15-7-16(13(3)18)20-11-15/h5-7,10-12H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJFRBSUAIIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)CC2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Reactant of Route 5
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
Reactant of Route 6
1-(4-{[sec-butyl(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.